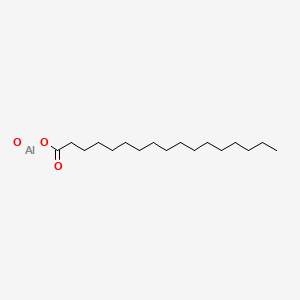
(Heptadecanoato-O)oxoaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Heptadecanoato-O)oxoaluminium is an organoaluminium compound that features a heptadecanoate ligand and an oxo group coordinated to an aluminium center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Heptadecanoato-O)oxoaluminium typically involves the reaction of aluminium alkoxides with heptadecanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminium precursor. The general reaction can be represented as follows:
Al(OR)3+C17H35COOH→this compound+ROH
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, where the aluminium alkoxide and heptadecanoic acid are reacted in a solvent medium. The reaction mixture is then purified through techniques such as distillation or crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(Heptadecanoato-O)oxoaluminium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of the oxo group to a hydroxyl group.
Substitution: The heptadecanoate ligand can be substituted with other carboxylate ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Carboxylic acids or their derivatives can be used as substituting agents.
Major Products Formed
Oxidation: Aluminium oxide and heptadecanoic acid.
Reduction: Aluminium hydroxide and heptadecanoic acid.
Substitution: New aluminium carboxylates with different carboxylate ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Heptadecanoato-O)oxoaluminium is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique structure allows it to facilitate these reactions efficiently.
Biology
In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine
The compound is being investigated for its potential therapeutic applications, including its use as an adjuvant in vaccines to enhance immune responses.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as coatings and composites, due to its ability to improve the mechanical properties of these materials.
Wirkmechanismus
The mechanism of action of (Heptadecanoato-O)oxoaluminium involves its ability to coordinate with various substrates through its aluminium center. This coordination facilitates the activation of the substrates, leading to enhanced reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Octadecanoato-O)oxoaluminium: Similar structure but with an octadecanoate ligand.
(Hexadecanoato-O)oxoaluminium: Similar structure but with a hexadecanoate ligand.
(Dodecanoato-O)oxoaluminium: Similar structure but with a dodecanoate ligand.
Uniqueness
(Heptadecanoato-O)oxoaluminium is unique due to its specific heptadecanoate ligand, which imparts distinct physical and chemical properties compared to other similar compounds. These properties include differences in solubility, reactivity, and stability, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
94071-11-1 |
|---|---|
Molekularformel |
C17H33AlO3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
oxoalumanyl heptadecanoate |
InChI |
InChI=1S/C17H34O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;;/h2-16H2,1H3,(H,18,19);;/q;+1;/p-1 |
InChI-Schlüssel |
NVASRTBHAIVDEA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)O[Al]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



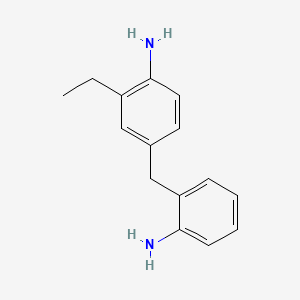
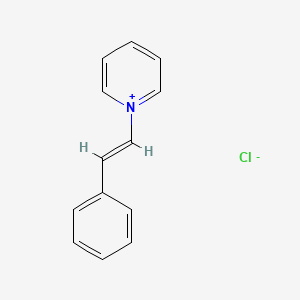

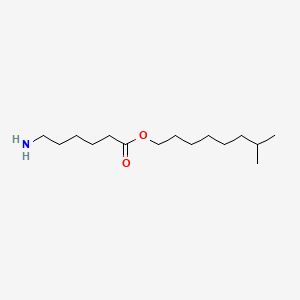
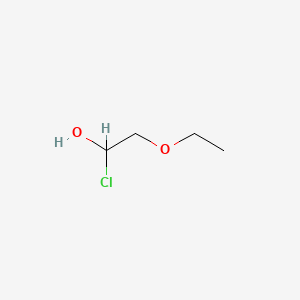
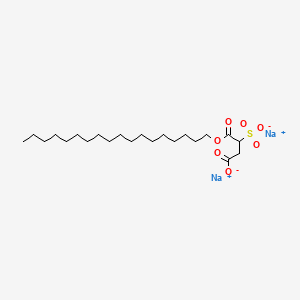
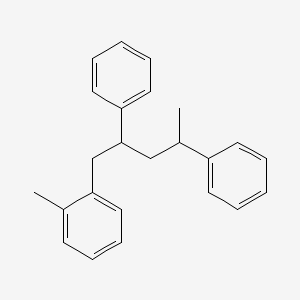
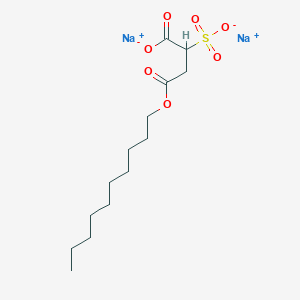
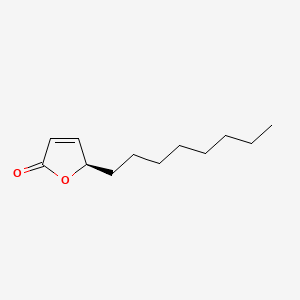
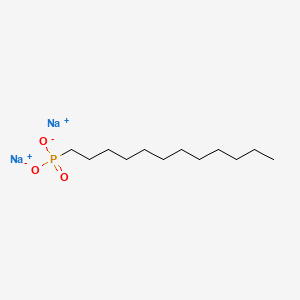
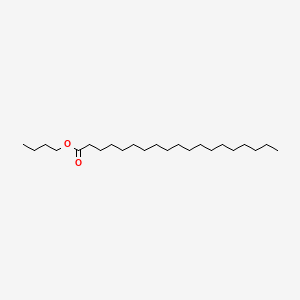
![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)
